2-Amino-6-chloronicotinonitrile CAS number 52471-07-5 properties
2-Amino-6-chloronicotinonitrile CAS number 52471-07-5 properties
An In-Depth Technical Guide to 2-Amino-6-chloronicotinonitrile (CAS: 52471-07-5)
Introduction: A Versatile Heterocyclic Building Block
2-Amino-6-chloronicotinonitrile is a substituted pyridine derivative that serves as a crucial and versatile intermediate in synthetic organic chemistry. Its unique arrangement of functional groups—a primary amine, a nitrile, and a reactive chlorine atom on an electron-deficient pyridine ring—makes it a highly valuable scaffold for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery programs. The strategic positioning of its reactive sites allows for sequential and regioselective modifications, opening pathways to diverse molecular architectures with significant therapeutic potential.
Section 1: Physicochemical and Computed Properties
The fundamental physical and chemical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. While some experimental data for 2-Amino-6-chloronicotinonitrile is not widely published, a combination of available data and reliable computational predictions provides a solid foundation for its use.
Structural and Identification Data
The identity and basic structural features are well-established.
| Property | Value | Source(s) |
| CAS Number | 52471-07-5 | [1] |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1][2] |
| Synonyms | 2-amino-6-chloropyridine-3-carbonitrile | [1] |
| Physical Form | Off-white to light yellow solid | [1] |
| InChI | 1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | N/A |
| SMILES | NC1=C(C#N)C=CC(=N1)Cl | N/A |
Physical and Computed Properties
Key physical properties dictate handling, storage, and reaction setup. Where experimental data is unavailable, predicted values from validated computational models are provided.
| Property | Value | Notes | Source(s) |
| Melting Point | Not experimentally reported | The related compound 2-chloronicotinonitrile (lacking the amino group) has a melting point of 107-109 °C. | [3][4] |
| Boiling Point | 326.1 ± 42.0 °C | Predicted value. | [1] |
| Density | 1.42 ± 0.1 g/cm³ | Predicted value. | [1] |
| Solubility | Not experimentally reported | Expected to have low solubility in water but should be soluble in polar organic solvents like DMSO, DMF, and alcohols. Experimental verification is recommended. | N/A |
| XLogP3 | 1.7 | A measure of lipophilicity, suggesting moderate membrane permeability. | N/A |
| Topological Polar Surface Area | 62.7 Ų | Indicates potential for good oral bioavailability. | [2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and intermolecular interactions. | [2] |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one nitrile nitrogen) | Influences solubility and target binding. | [2] |
Section 2: Spectroscopic Profile (Interpretive Guide)
Definitive structural confirmation relies on spectroscopic analysis. While public repositories lack fully assigned spectra for this specific compound, its structure allows for a clear prediction of its key spectroscopic features. The following serves as an interpretive guide for researchers validating this material.
Molecular Structure for NMR Assignment
Caption: Chemical structure of 2-Amino-6-chloronicotinonitrile with IUPAC numbering.
Predicted ¹H NMR Spectrum
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δ ~7.5-7.8 ppm (1H, d, J ≈ 8 Hz): This signal corresponds to the proton at the C4 position (H4). It is downfield due to the anisotropic effect of the pyridine ring and is split into a doublet by the adjacent H5 proton.
-
δ ~6.7-7.0 ppm (1H, d, J ≈ 8 Hz): This signal corresponds to the proton at the C5 position (H5). It is upfield relative to H4 and is split into a doublet by the H4 proton.
-
δ ~5.0-6.0 ppm (2H, br s): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.
Predicted ¹³C NMR Spectrum
-
δ ~160-162 ppm: Quaternary carbon C2, attached to the amino group.
-
δ ~150-155 ppm: Quaternary carbon C6, attached to the chlorine atom.
-
δ ~140-145 ppm: Methine carbon C4.
-
δ ~117-120 ppm: Quaternary carbon of the nitrile group (-C≡N).
-
δ ~110-115 ppm: Methine carbon C5.
-
δ ~90-95 ppm: Quaternary carbon C3, attached to the nitrile group. This carbon is significantly shielded by the adjacent amino group.
Predicted Infrared (IR) Spectrum
-
3450-3300 cm⁻¹ (two sharp bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine. The presence of two distinct bands is characteristic of an -NH₂ group.[5][6]
-
~2225 cm⁻¹ (strong, sharp band): C≡N stretching vibration of the nitrile group. This is a highly diagnostic peak.[6]
-
1640-1550 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the pyridine ring, along with N-H bending (scissoring) vibrations.
-
~800-850 cm⁻¹: C-Cl stretching vibration.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): A prominent peak should be observed at m/z 153. The key feature will be the isotopic pattern characteristic of a monochlorinated compound. An M+2 peak at m/z 155 with approximately one-third the intensity of the m/z 153 peak will be present, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragments: Common fragmentation pathways would include the loss of a chlorine radical (M-Cl⁺ at m/z 118) and the loss of hydrogen cyanide (M-HCN⁺ at m/z 126).
Section 3: Synthesis and Purification Protocol
The synthesis of 2-Amino-6-chloronicotinonitrile can be achieved from commercially available precursors. The following protocol is adapted from established procedures.[1]
Reaction Scheme
Caption: Dehydration of oxime to form the target nitrile.
Step-by-Step Experimental Protocol
Causality: This procedure involves the dehydration of an aldoxime to a nitrile using trifluoroacetic anhydride (TFAA) as the dehydrating agent and pyridine as a base to neutralize the resulting acids.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dioxane (approx. 5 mL per gram of starting material). Add pyridine (3.0 eq) to the suspension.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the highly reactive TFAA.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled, stirring suspension, ensuring the internal temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the reaction to 60°C and maintain for 2 hours, monitoring by TLC (e.g., using 3:1 ethyl acetate:hexanes) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The bicarbonate quench is essential to neutralize acids and should be done slowly to manage gas evolution.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with water and saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Amino-6-chloronicotinonitrile stems from the orthogonal reactivity of its functional groups. The chlorine atom at the C6 position is the primary site for modification via nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C2 and C6 positions (ortho to the ring nitrogen). This electronic property makes the C6-Cl bond susceptible to attack and displacement by a wide range of nucleophiles.[7][8] This reaction is a cornerstone for building molecular diversity from this scaffold.
Caption: Synthetic pathways via modification of the C6-Cl bond.
Experimental Insight:
-
Nucleophiles: Common nucleophiles include alcohols (to form ethers), thiols (thioethers), and primary/secondary amines (substituted 2,6-diaminopyridines).
-
Conditions: SₙAr reactions with strong nucleophiles like alkoxides or thiolates can often proceed with mild heating in a polar aprotic solvent (e.g., DMF, DMSO). Reactions with less reactive nucleophiles, such as amines, may require higher temperatures or palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).[9]
-
Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing pyridine nitrogen. The re-aromatization of the ring upon expulsion of the chloride ion provides a strong thermodynamic driving force for the reaction.[8]
Modification of Amino and Nitrile Groups
While the C6-Cl is the most common reaction site, the amino and nitrile groups can also be engaged, typically after the substitution step. They can participate in cyclization reactions to form fused heterocyclic systems, such as pyrimidopyridines, which are common motifs in kinase inhibitors.
Section 5: Applications in Drug Discovery
The 2-aminopyridine and nicotinonitrile scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
-
Kinase Inhibition: The 2-aminopyridine moiety is a well-known "hinge-binding" motif that mimics the adenine of ATP, enabling potent and selective inhibition of various protein kinases. The C6 position, readily functionalized from 2-Amino-6-chloronicotinonitrile, often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of groups that enhance potency and selectivity.
-
Antimicrobial Agents: Nicotinonitrile derivatives have been explored for their antimicrobial properties.[10] The ability to generate large libraries of analogs through SₙAr chemistry makes this scaffold ideal for structure-activity relationship (SAR) studies against bacterial and fungal targets.
-
CNS Agents: The physicochemical properties of this scaffold (moderate LogP, high TPSA) are favorable for developing agents targeting the central nervous system (CNS).
Section 6: Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is compiled from supplier safety data sheets.
| Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | N/A |
| Signal Word | Warning | N/A |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | N/A |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. | N/A |
| First Aid | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.If on Skin: Wash with plenty of soap and water.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature. | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | N/A |
Conclusion
2-Amino-6-chloronicotinonitrile, CAS 52471-07-5, is a high-value synthetic intermediate with a well-defined profile of reactivity. Its primary utility lies in the facile displacement of the C6-chloride via nucleophilic aromatic substitution, providing a robust platform for the synthesis of diverse libraries of substituted 2-aminopyridines. This reactivity, combined with the favorable physicochemical properties of the core scaffold, makes it an indispensable tool for medicinal chemists and researchers in the fields of drug discovery and materials science. This guide provides the core technical knowledge required to effectively and safely utilize this compound in a research setting.
References
-
PubChem. 2-Chloronicotinonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. Fig. 3. 13 C NMR spectra of 2-amino-2 0... [Link]
-
NIST. Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). [Link]
-
Scite.ai. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Link]
-
ResearchGate. 1 H NMR spectra of 2-amino-2 0... [Link]
-
SpectraBase. 2-Amino-6-chloro-benzonitrile - Optional[ATR-IR] - Spectrum. [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
Pertanika UPM. Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. [Link]
-
ResearchGate. IR spectra for pure NH 2 CH 2 CN at 25 K and after 240 min of... [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. 6-Amino-5-chloronicotinonitrile. National Center for Biotechnology Information. [Link]
-
Chemcasts. 6-Chloronicotinonitrile (CAS 33252-28-7) Properties. [Link]
-
SpectraBase. 2-Amino-6-chloropurine - Optional[13C NMR] - Spectrum. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
ResearchGate. Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubChem. 2-Amino-6-chloronicotinamide. National Center for Biotechnology Information. [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
OSTI.GOV. Identification of Novel Microcystins using High-Resolution MS and MSn with Python Code. [Link]
Sources
- 1. 2-aMino-6-chloronicotinonitrile CAS#: 52471-07-5 [m.chemicalbook.com]
- 2. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Chloronicotinonitrile(6602-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
